Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a thiophene ring fused to a tetrahydropyridine ring, with a tert-butyl ester group at the 4-position. Its CAS number is 1343361-38-5, and it is listed as a discontinued product by CymitQuimica . The compound has been studied as a synthetic intermediate, particularly in pharmaceutical research, due to the versatility of the tetrahydrothienopyridine scaffold.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8-5-7-16-9(8)4-6-13-10/h5,7,10,13H,4,6H2,1-3H3 |
InChI Key |
ONXRSEBRIQPDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for a few hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Tetrahydrothienopyridine Core
The tetrahydrothieno[3,2-c]pyridine core is a common motif in medicinal chemistry. Key analogs and their distinguishing features include:
Table 1: Structural Analogs of Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Key Observations:
Substituent Effects on Bioactivity: In a 2011 study, 18 tetrahydrothienopyridine derivatives were synthesized as ADP receptor antagonists. This highlights the importance of substituent optimization for pharmacological efficacy.
Ring Saturation and Stability: The dihydro variant in Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate introduces partial unsaturation, which could affect conformational flexibility and binding interactions compared to the fully saturated tetrahydrothienopyridine core.
Regulatory and Commercial Status :
Pharmacopeial Profiling of Impurities
Compounds with fluorophenyl substitutions (e.g., ) require stringent impurity analysis. The Pharmacopeial Forum report details HPLC methods using acetonitrile-phosphate buffers (pH 4.0) for resolving structurally similar impurities, emphasizing the need for precise quality control in pharmaceutical development .
Biological Activity
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 227.31 g/mol
- CAS Number : 28783-41-7
The compound features a thieno[3,2-c]pyridine core, which is often associated with various pharmacological properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with tert-butyl chloroformate under basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from the thieno[3,2-c]pyridine scaffold. For instance:
- Inhibition of Tubulin Polymerization : Compounds related to this structure have been shown to bind to the colchicine site of tubulin, leading to inhibition of cancer cell growth. In vitro studies demonstrated IC values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa and K562 cells .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | K562 | 0.70 |
| CA-4 | All | <1 |
These results suggest that modifications at specific positions on the thieno[3,2-c]pyridine structure can enhance anticancer activity.
Selectivity Towards Cancer Cells
The selectivity of these compounds for cancer cells over normal cells has been a point of interest. For example, compounds with IC values greater than 20 μM in human peripheral blood mononuclear cells (PBMCs) indicate minimal toxicity to normal cells while effectively targeting cancer cells . This selectivity is crucial for developing safer therapeutic agents.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study evaluated several derivatives of tetrahydrothieno[3,2-c]pyridine for their antiproliferative effects across different cancer cell lines. The most effective compounds exhibited significant growth inhibition with low micromolar IC values .
- Mechanistic Insights : Research has also explored the mechanism by which these compounds exert their effects. The binding affinity to tubulin and subsequent disruption of microtubule dynamics play a critical role in their anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
